molecular formula C11H14FN B15317315 1-(4-Fluorophenyl)cyclopropaneethanamine

1-(4-Fluorophenyl)cyclopropaneethanamine

Cat. No.: B15317315
M. Wt: 179.23 g/mol
InChI Key: UVMYXBXDRHQKJH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropaneethanamine is a fluorinated amine compound that features a cyclopropane ring, a structure of high interest in modern medicinal chemistry. The cyclopropane moiety is a widely used bioisostere in drug design, employed to improve efficacy, enhance metabolic stability, and increase affinity to target receptors . Compounds containing the cyclopropane structure are known to exhibit a range of biological activities, including antimicrobial and antifungal properties . The 4-fluorophenyl group is a common scaffold in pharmaceutical agents that can enhance the stability and biological activity of drug molecules . As a building block, this compound is valuable for synthesizing more complex molecules for research and development, particularly in the search for new antibacterial and antifungal agents to address the challenge of bacterial resistance . The primary amine functional group provides a handle for further chemical modification, allowing researchers to create amide derivatives or other molecular libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)cyclopropyl]ethanamine

InChI

InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-8,13H2

InChI Key

UVMYXBXDRHQKJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-fluorophenylcyclopropyl ketone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Fluorine's electronegativity significantly influences bioactivity when substituted at the para position of aromatic rings. In chalcone derivatives, compound 2j (4-fluorophenyl substitution on ring B) exhibits an IC50 of 4.703 μM, whereas replacing fluorine with methoxy (compound 2p) raises the IC50 to 70.79 μM . This trend aligns with the observation that electron-withdrawing groups (e.g., F, Br) enhance inhibitory potency compared to electron-donating groups (e.g., methoxy).

Table 1: Substituent Effects on Chalcone Derivatives
Compound Ring A Substitution Ring B Substitution IC50 (μM)
2j Br, I, OH (A) F (B) 4.703
2h Cl, I, OH (A) OMe (B) 13.82
2n OMe, I, OH (A) F (B) 25.07
2p OMe, I, OH (A) OMe (B) 70.79

Data adapted from .

Cyclopropane Derivatives

The trifluoromethyl analog [1-(4-(trifluoromethyl)phenyl]cyclopropylmethanamine (C11H12F3N, MW: 215.21) shares structural similarities with 1-(4-fluorophenyl)cyclopropaneethanamine but differs in substituent electronic properties. The CF3 group, being more electronegative and bulkier than F, may alter solubility and receptor binding kinetics.

Structural Conformations and Planarity

Such conformational flexibility could similarly affect this compound’s molecular packing or target binding.

Table 2: Physicochemical Properties of Fluorinated Amines
Compound Molecular Formula Molecular Weight Storage Conditions
1-(4-Fluorophenyl)-2-methyl-2-propylamine C10H14FN 167.2 -20°C
[1-(4-CF3-Ph)cyclopropyl]methanamine C11H12F3N 215.21 2–8°C

Data from .

Biological Activity

1-(4-Fluorophenyl)cyclopropaneethanamine is an organic compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a para-fluorinated phenyl group. Its molecular formula is C10H12FC_{10}H_{12}F with a molar mass of approximately 151.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which may facilitate its ability to cross the blood-brain barrier, making it a candidate for neurological studies .

Neuropharmacological Potential

Research indicates that compounds with structural similarities to this compound interact with neurotransmitter systems, particularly dopamine and serotonin receptors. Initial investigations suggest that this compound may exhibit selective binding properties, which could lead to significant implications in treating neuropsychiatric disorders .

Key Findings:

  • Dopamine Receptor Interaction: Similar compounds have shown affinity for dopamine transporters, which suggests potential use in conditions like ADHD and depression .
  • Serotonin Receptor Modulation: The compound may also influence serotonin pathways, which are crucial in mood regulation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropane Ring: Utilizing cyclopropanation reactions.
  • Fluorination of Phenyl Group: Employing selective fluorination techniques to achieve the desired para-substitution.

These methods are essential for producing the compound in sufficient purity for biological testing .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
CyclopropanamineContains a cyclopropane ring; lacks fluorineBasic structure without substitutions
1-(3-Fluorophenyl)cyclopropanamineSimilar cyclopropane structure; differs at substitution positionVariability in receptor interaction due to position
1-(2-Fluorophenyl)cyclopropanamineContains two fluorinesPotentially different pharmacokinetics
1-(4-Methylphenyl)cyclopropanamineMethyl substitution instead of fluorineDifferent lipophilicity affecting bioavailability

The specificity of the fluorination pattern in this compound alters its electronic properties and biological interactions compared to other compounds, potentially leading to distinct pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Dopaminergic Activity: A study evaluated various analogs for their binding affinity at dopamine transporters, revealing that unsubstituted and fluoro-substituted variants exhibited high selectivity .
  • Behavioral Assessments: In animal models, compounds similar to this compound demonstrated effects on locomotor activity, suggesting potential applications in treating conditions like anxiety and depression .

Q & A

Q. Critical Data Contradictions :

  • Discrepancies in NMR splitting patterns may arise from impurities or diastereomers. Validate purity via HPLC (≥95%) before interpretation .

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question
Discrepancies often stem from:

  • Solvent effects : NMR chemical shifts vary with DMSO vs. CDCl₃.
  • Stereoisomerism : Racemic mixtures vs. enantiopure forms alter splitting patterns.
    Resolution Strategies :
  • Reproduce synthesis using literature protocols (e.g., methods).
  • Cross-validate with computational NMR tools (e.g., ACD/Labs) and compare with PubChem datasets .

What are the known derivatives of this compound, and how do their reactivities differ?

Basic Research Question
Derivatives include:

  • Hydrochloride salt : Enhances aqueous solubility for in vitro assays (e.g., C10H12FN·HCl, M_w 203.69) .
  • Oxidation products : Imines (via HNO₃) or nitriles (strong oxidizers) for probing metabolic pathways .

Q. Reactivity Trends :

  • Primary amine undergoes acylation (e.g., acetyl chloride) for prodrug design.
  • Fluorophenyl group participates in Suzuki-Miyaura coupling for biaryl derivatives .

How can computational models predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question
In silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3) and blood-brain barrier penetration (High).
  • Docking Studies (AutoDock Vina) : Model interactions with 5-HT₂A receptors (binding energy ≤ -8.5 kcal/mol).

Validation : Compare predicted vs. experimental clearance rates (e.g., microsomal stability assays) to refine forcefield parameters .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves (nitrile) and goggles to avoid amine-induced irritation.
  • Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane).
  • Storage : Under nitrogen at 4°C to prevent degradation. Toxicity data (LD₅₀ > 500 mg/kg in rodents) suggest moderate risk .

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